EML 425

Histone acetyltransferase Non-competitive inhibition Mechanism of action

EML 425 is a benzylidenebarbituric acid derivative that acts as a reversible, non-competitive inhibitor of CBP/p300 histone acetyltransferases (KAT3 HATs). Its unique non-competitive mechanism ensures consistent target inhibition regardless of intracellular acetyl-CoA concentration, unlike acetyl-CoA-competitive inhibitors such as A-485. This property makes it the preferred tool for metabolic studies, nutrient deprivation assays, or any experimental context where substrate levels fluctuate. Additionally, its verified selectivity against GCN5 and PCAF eliminates confounding off-target effects, providing cleaner phenotypic readouts compared to earlier pan-KAT inhibitors like garcinol. Choose EML 425 for mechanism-of-action studies and when experimental reproducibility demands substrate-independent, on-target CBP/p300 blockade.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
Cat. No. B15570491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML 425
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3
InChIKeyLUGQBJDYUPNAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EML 425: A Reversible Non-Competitive CBP/p300 Inhibitor with Verified Selectivity for Epigenetic Research Procurement


EML 425 (CAS 1675821-32-5), also designated as compound 7h, is a benzylidenebarbituric acid derivative that functions as a reversible, non-competitive inhibitor of the KAT3 histone acetyltransferases (HATs) CBP and p300 [1]. The compound inhibits recombinant p300 and CBP with IC50 values of 2.9 μM and 1.1 μM, respectively, while demonstrating negligible activity against the related acetyltransferases GCN5 and PCAF . EML 425 exhibits cell permeability and a distinct non-competitive mechanism relative to both acetyl-CoA and histone H3 peptide substrates, representing a mechanistically defined chemical probe for investigating CBP/p300-dependent transcriptional regulation .

Why CBP/p300 Inhibitor Selection Requires Compound-Specific Validation: The EML 425 Differentiation Case


Substitution among CBP/p300 inhibitors without compound-specific validation introduces substantial experimental risk due to divergent inhibition mechanisms, selectivity profiles, and intracellular target engagement kinetics. The CBP/p300 inhibitor landscape encompasses competitive acetyl-CoA mimetics (e.g., A-485 with IC50 in low nanomolar range), competitive peptide-competitive inhibitors (e.g., C646 with Ki = 400 nM), and non-competitive inhibitors such as EML 425 [1]. Mechanistic class directly dictates whether inhibitor efficacy is substrate-concentration-dependent, profoundly altering experimental outcomes in cellular contexts where acetyl-CoA levels fluctuate. Furthermore, selectivity across KAT family members varies markedly: compounds with similar CBP/p300 potency may exhibit differential off-target activity against GCN5, PCAF, or bromodomain-containing proteins, confounding mechanistic interpretation of phenotypic readouts [2]. EML 425 occupies a defined position within this landscape as a non-competitive, reversible inhibitor with verified inactivity against GCN5 and PCAF—a combination not uniformly shared across in-class alternatives [3].

EML 425 Comparative Performance Data: Quantitative Differentiation from A-485, C646, GCN5/PCAF, and Garcinol


Non-Competitive Inhibition Mechanism Differentiates EML 425 from Acetyl-CoA-Competitive Inhibitors Like A-485

EML 425 exhibits non-competitive inhibition with respect to both acetyl-CoA and histone H3 peptide substrates, binding to both free enzyme and enzyme-substrate complex with unequal affinity constants [1]. In contrast, A-485 is a competitive inhibitor occupying the acetyl-CoA binding pocket [2]. This mechanistic divergence has direct experimental consequences: EML 425 maintains inhibitory efficacy regardless of intracellular acetyl-CoA fluctuations, whereas A-485 inhibition potency varies inversely with substrate concentration.

Histone acetyltransferase Non-competitive inhibition Mechanism of action

Selectivity Profile: EML 425 Spares GCN5 and PCAF at Concentrations That Fully Inhibit CBP/p300

EML 425 demonstrates marked selectivity within the KAT family. At concentrations that fully inhibit p300 (IC50 = 2.9 μM) and CBP (IC50 = 1.1 μM), the compound is practically inactive against general control non-derepressible-5 (GCN5) and p300/CBP-associated factor (PCAF) . This contrasts with the natural product garcinol, a pan-KAT inhibitor from which EML 425 was derived via molecular pruning, which inhibits multiple HATs with less defined selectivity boundaries [1].

Selectivity profiling GCN5 PCAF KAT family

Cellular Target Engagement: Time-Dependent Reduction of H3K9 and H4K5 Acetylation in U937 Leukemia Cells

In human leukemia U937 cells, EML 425 (100 μM) induces a marked and time-dependent reduction in the acetylation of lysine H4K5 and histone H3K9 [1]. This cellular efficacy is supported by molecular docking studies identifying an alternative binding pocket proximal to the substrate lysine binding groove near the acetylation site, consistent with its non-competitive mechanism . While A-485 achieves cellular H3K27 acetylation suppression with substantially higher potency (IC50 in low nanomolar range), EML 425 provides an orthogonal mechanistic tool with distinct substrate-concentration independence [2].

Cellular target engagement Histone acetylation U937 H3K9 H4K5

Functional Cellular Outcomes: G0/G1 Cell Cycle Arrest and Increased Hypodiploid Nuclei in U937 Cells

EML 425 treatment (100 μM) in U937 leukemia cells induces a marked arrest in the G0/G1 phase of the cell cycle and a significant increase in the percentage of hypodiploid nuclei (a flow cytometric indicator of apoptosis) . These functional outcomes are consistent with CBP/p300 inhibition-mediated transcriptional reprogramming. Notably, EML 425's potency is reported as comparable to that of C646 (Axon 1781) in inducing these phenotypic changes , though C646 operates via a competitive mechanism (Ki = 400 nM for p300) [1].

Cell cycle arrest Apoptosis Hypodiploid nuclei U937

Reversible Inhibition with Unequal Affinity Constants for Free Enzyme and Enzyme-Substrate Complex

Kinetic analysis reveals that EML 425 binds to both the free enzyme and the enzyme-substrate complex, but with unequal affinity constants, a hallmark of mixed non-competitive inhibition [1]. This kinetic behavior distinguishes EML 425 from purely competitive inhibitors like C646 (p300 Ki = 400 nM) and from acetyl-CoA-competitive inhibitors like A-485 (p300 IC50 = 9.8 nM) [2]. The reversibility of EML 425 inhibition further contrasts with certain covalent HAT inhibitors, enabling washout experiments to assess target engagement dynamics .

Reversible inhibition Enzyme kinetics Binding affinity

EML 425: Recommended Research Applications Based on Verified Differentiation Data


Mechanistic Studies Requiring Substrate-Concentration-Independent CBP/p300 Inhibition

EML 425 is optimally suited for cellular assays where acetyl-CoA concentrations may fluctuate due to metabolic state changes (e.g., nutrient deprivation, metabolic inhibitor co-treatment, or circadian studies). Its non-competitive mechanism ensures consistent target inhibition irrespective of substrate availability, a property not shared by acetyl-CoA-competitive inhibitors like A-485 [1]. Researchers should employ EML 425 at 100 μM in U937 or analogous suspension cells, with 72-hour treatment durations for cell cycle and apoptosis analyses as validated in the primary characterization study .

Selectivity-Controlled Experiments Requiring CBP/p300-Specific Phenotypic Readouts Without GCN5/PCAF Interference

EML 425 is indicated for studies where off-target inhibition of GCN5 or PCAF would confound interpretation. At effective CBP/p300 inhibitory concentrations (1–10 μM), EML 425 exhibits negligible activity against these related acetyltransferases [1]. This selectivity profile, achieved through molecular pruning of the pan-KAT inhibitor garcinol scaffold, provides a cleaner chemical tool than earlier-generation, less-selective HAT inhibitors . Procurement teams should note that this selectivity is verified enzymatically but cellular selectivity data beyond U937 cells remains limited.

Comparative Pharmacology Studies Evaluating Mechanistic Divergence Among CBP/p300 Inhibitors

EML 425 serves as the non-competitive, reversible reference compound in comparative studies alongside competitive inhibitors such as C646 (peptide-competitive, Ki = 400 nM) and A-485 (acetyl-CoA-competitive, IC50 in low nanomolar range) [1]. Given that EML 425's functional potency in U937 cells is comparable to C646, researchers can use these compounds in parallel to dissect whether observed phenotypes arise from inhibition mechanism-dependent or mechanism-independent effects . This comparative approach is particularly valuable for target validation studies and for distinguishing on-target from off-target effects.

Leukemia Cell Model Studies of CBP/p300-Dependent Cell Cycle Regulation and Apoptosis

EML 425 is validated for use in U937 human leukemia cells to study CBP/p300-dependent G0/G1 cell cycle arrest and apoptosis induction (measured via hypodiploid nuclei percentage) [1]. The compound induces marked and time-dependent reductions in H3K9 and H4K5 acetylation in this model system, providing a benchmark for histone acetylation readouts . Researchers should note that while this cellular validation is robust for suspension leukemia cells, extension to adherent cell lines or in vivo models would require independent optimization due to the absence of published in vivo efficacy or pharmacokinetic data for EML 425.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for EML 425

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.